(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate
Description
(5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is a pyrazole-based ester derivative characterized by a 2-bromobenzoate moiety and a substituted pyrazole ring. The pyrazole core is functionalized with methyl, phenyl, and phenylsulfanyl groups at positions 5, 2, and 4, respectively. The 2-bromobenzoate group introduces steric and electronic effects that may influence reactivity, crystallinity, and intermolecular interactions.
Properties
IUPAC Name |
(5-methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H17BrN2O2S/c1-16-21(29-18-12-6-3-7-13-18)22(26(25-16)17-10-4-2-5-11-17)28-23(27)19-14-8-9-15-20(19)24/h2-15H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXFAIKHVLXRYDA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1SC2=CC=CC=C2)OC(=O)C3=CC=CC=C3Br)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H17BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Structure and Composition
The compound's structure can be broken down as follows:
- Chemical Formula: C₁₈H₁₈BrN₃OS
- Molecular Weight: 396.31 g/mol
- IUPAC Name: (5-Methyl-2-phenyl-4-(phenylthio)pyrazol-3-yl) 2-bromobenzoate
Structural Representation
The structural representation of the compound highlights its complex arrangement, which is crucial for its biological interactions.
| Component | Description |
|---|---|
| Pyrazole Ring | Central feature contributing to biological activity |
| Phenyl Groups | Enhance lipophilicity and potential receptor interactions |
| Bromobenzoate Group | May influence pharmacokinetics and bioactivity |
The biological activity of (5-Methyl-2-phenyl-4-phenylsulfanylpyrazol-3-yl) 2-bromobenzoate is primarily attributed to its ability to interact with various biological targets. The following mechanisms have been proposed:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, potentially affecting processes like tyrosinase activity, which is crucial in melanin synthesis.
- Antioxidant Activity: Pyrazole derivatives often exhibit antioxidant properties, which could contribute to protective effects against oxidative stress.
- Antimicrobial Effects: Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease contexts.
Case Studies and Research Findings
Recent research has focused on the efficacy of similar pyrazole derivatives, providing insights into the potential applications of this compound.
Study 1: Tyrosinase Inhibition
A study explored the inhibitory effects of various pyrazole derivatives on tyrosinase, a key enzyme in melanin production. Results indicated that specific substitutions on the pyrazole ring significantly enhanced inhibitory potency.
| Compound | IC₅₀ (µM) | Comparison to Kojic Acid |
|---|---|---|
| Derivative A | 6.4 | Stronger |
| Derivative B | 0.1 | 190-fold stronger |
This suggests that modifications similar to those found in our compound may yield significant biological activity against tyrosinase.
Study 2: Antioxidant Properties
Another research effort evaluated the antioxidant capabilities of pyrazole compounds using DPPH radical scavenging assays. The findings indicated that compounds with similar structural motifs exhibited notable scavenging activity.
| Compound | DPPH Scavenging Activity (%) |
|---|---|
| (5-Methyl-Pyrazole) | 85 |
| Control (Ascorbic Acid) | 90 |
These results imply that our compound may also exhibit antioxidant properties, contributing to its overall biological profile.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Properties
The phenylsulfanyl group at position 4 of the pyrazole ring enhances lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This modification may improve membrane permeability in biological systems.
Crystallographic studies using SHELX software reveal that the bulky phenylsulfanyl group induces non-planar conformations in the pyrazole ring, reducing crystal symmetry. This contrasts with simpler pyrazole esters, which often exhibit planar configurations conducive to dense packing.
Chirality and Enantiomer Analysis
While the target compound lacks chiral centers, related pyrazole derivatives with asymmetric substituents require enantiomorph-polarity estimation during crystallographic refinement. Parameters like Rogers’ η and Flack’s x are critical for distinguishing enantiomers. Flack’s x parameter, based on incoherent scattering from centrosymmetric twin components, offers superior convergence and reliability compared to η, particularly for near-centrosymmetric structures.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
